molecular formula C18H17NO6 B10766947 2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid

2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid

Cat. No.: B10766947
M. Wt: 343.3 g/mol
InChI Key: HUBVPPBIEOCMIE-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid is a complex organic compound with the molecular formula C18H17NO6. This compound is characterized by the presence of a benzoic acid core substituted with a hydroxy group and an amide linkage to a dimethoxyphenyl group.

Preparation Methods

The synthesis of 2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid typically involves a multi-step process. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can scavenge free radicals, contributing to its antioxidant properties .

Comparison with Similar Compounds

2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid can be compared with other similar compounds, such as:

    3,4-Dimethoxycinnamic Acid: This compound shares the dimethoxyphenyl group but lacks the amide linkage and hydroxybenzoic acid core.

    3-Hydroxybenzoic Acid: This compound has the hydroxybenzoic acid core but lacks the dimethoxyphenyl group and amide linkage.

    N-(3,4-Dimethoxyphenyl)benzamide: This compound has the amide linkage and dimethoxyphenyl group but lacks the hydroxybenzoic acid core.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-24-14-8-6-11(10-15(14)25-2)7-9-16(21)19-17-12(18(22)23)4-3-5-13(17)20/h3-10,20H,1-2H3,(H,19,21)(H,22,23)/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBVPPBIEOCMIE-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CC=C2O)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C(=O)NC2=C(C=CC=C2O)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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